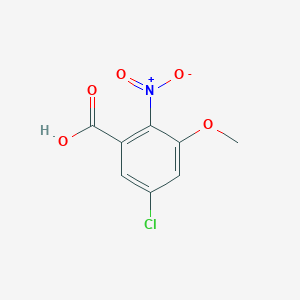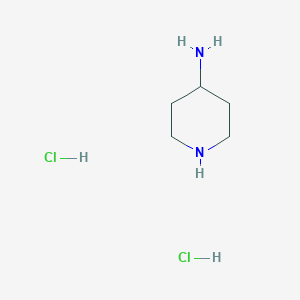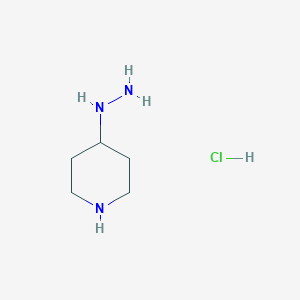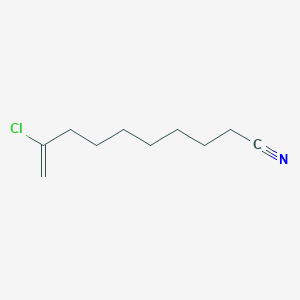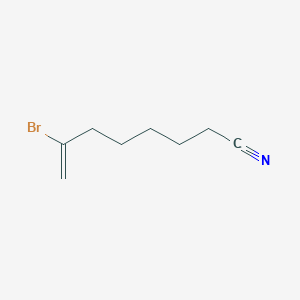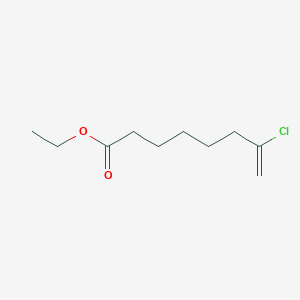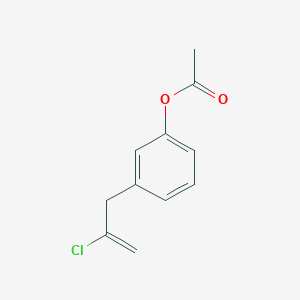
3-(3-Acetoxyphenyl)-2-chloro-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Acetoxyphenyl)-2-chloro-1-propene (3-ACP) is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a starting material for the synthesis of various organic compounds. Its structure consists of a three-membered ring with two carbon atoms and one oxygen atom, and a phenyl group attached to the oxygen atom. 3-ACP has a wide range of applications in the fields of biochemistry, molecular biology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Precursor for Synthesis : 3-(3-Acetoxyphenyl)-2-chloro-1-propene and its derivatives serve as convenient precursors in the synthesis of various chemicals, such as 1-acetoxy-3-chloro-2-propanone, which is prepared from a mixture of acetic anhydride and propargyl alcohol (Sakai Kunikazu & K. Kondo, 1990).
- Polymerization and Material Properties : The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) is achieved using external initiators, where 3-(3-Acetoxyphenyl)-2-chloro-1-propene derivatives are utilized. This method leads to polymers with controlled molecular weights and narrow molecular weight distributions, essential for electronic and photonic devices (H. Bronstein & C. Luscombe, 2009).
Chemical Synthesis and Reactions
- Oxidation of Allenes : The compound is used in the oxidation of allenes, leading to the formation of various chemically significant products such as 3-acetoxy-3-alkoxypropynes and phenyl-substituted propenals and propenones, highlighting its role in synthesizing complex chemical structures (R. Moriarty et al., 1992).
- Catalysis and Reaction Mechanisms : The compound and its derivatives are used in catalysis and as initiators in various reactions, leading to the formation of significant chemical compounds and understanding reaction mechanisms (C. Bianchini et al., 1990).
Supramolecular Chemistry and Material Science
- Molecular Frameworks and Supramolecular Architecture : The derivatives of 3-(3-Acetoxyphenyl)-2-chloro-1-propene, such as 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate, reveal intricate three-dimensional framework structures. These structures have significant implications in the field of supramolecular chemistry and material science (Li Wang & Rui Xu, 2022).
Postfunctionalization and Material Properties
- Postfunctionalization of Polymers : The compound is used in the postfunctionalization of poly(3-hexylthiophene) (P3HT), which enables the systematic study of electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s. Such studies are critical for tuning the properties of materials for specific applications (Yuning Li et al., 2002).
Eigenschaften
IUPAC Name |
[3-(2-chloroprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLNUNAXLRSXFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641195 |
Source


|
| Record name | 3-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetoxyphenyl)-2-chloro-1-propene | |
CAS RN |
890097-79-7 |
Source


|
| Record name | Phenol, 3-(2-chloro-2-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



